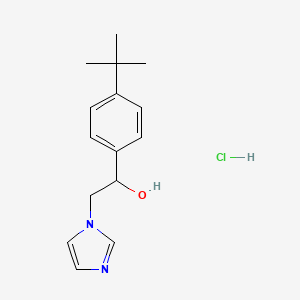
N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds with appropriate nitrogen sources, such as ammonium acetate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be attached through nucleophilic substitution reactions involving phenethyl halides and hydroxy compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and catalytic processes can be employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the imidazole ring.
1-Methylimidazole: Contains the imidazole ring but lacks the hydroxyphenethyl and tert-butyl groups.
4-Methylimidazole: Similar imidazole structure but with a methyl group instead of tert-butyl and hydroxyphenethyl groups.
Uniqueness
N-(4-tert-Butyl-alpha-hydroxyphenethyl)imidazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77234-83-4 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-2-imidazol-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)10-17-9-8-16-11-17;/h4-9,11,14,18H,10H2,1-3H3;1H |
Clave InChI |
FSZNRLWRWBSFNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CN2C=CN=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



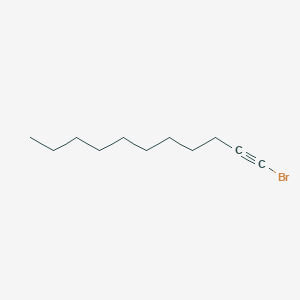

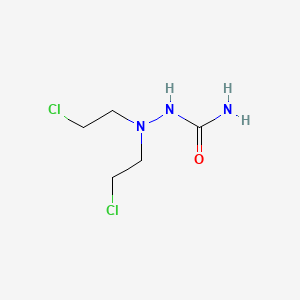
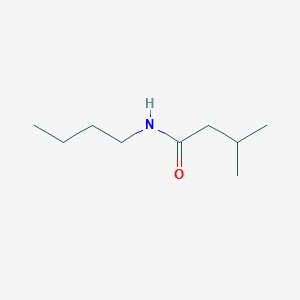

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
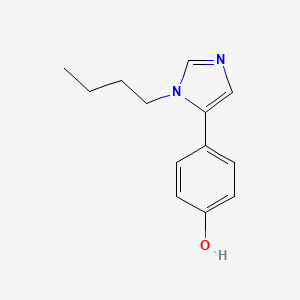
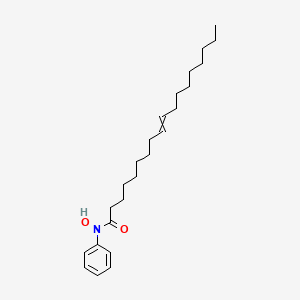
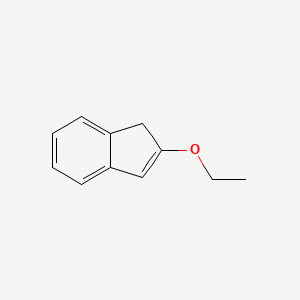
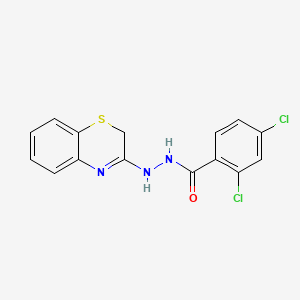
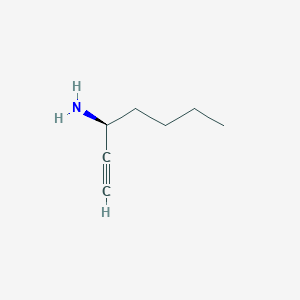
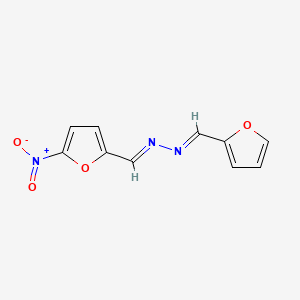
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
